molecular formula C10H18O4 B14269921 2-(2-Methoxypropoxy)propyl prop-2-enoate CAS No. 141573-84-4

2-(2-Methoxypropoxy)propyl prop-2-enoate

Cat. No.: B14269921
CAS No.: 141573-84-4
M. Wt: 202.25 g/mol
InChI Key: VRZQVBSIGXNHCY-UHFFFAOYSA-N
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Description

2-(2-Methoxypropoxy)propyl prop-2-enoate is an acrylate ester derivative characterized by a propyl backbone substituted with a methoxypropoxy group and terminated with a prop-2-enoate (acrylate) moiety. While direct data on this compound are absent in the provided evidence, its structure suggests applications in polymer chemistry, coatings, or adhesives, akin to other acrylate esters . Acrylates are widely used due to their reactivity in radical polymerization, forming durable polymers. The methoxypropoxy substituent may influence solubility, reactivity, or thermal stability compared to simpler acrylates like ethyl prop-2-enoate .

Properties

CAS No.

141573-84-4

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methoxypropoxy)propyl prop-2-enoate

InChI

InChI=1S/C10H18O4/c1-5-10(11)14-7-9(3)13-6-8(2)12-4/h5,8-9H,1,6-7H2,2-4H3

InChI Key

VRZQVBSIGXNHCY-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropoxy)propyl prop-2-enoate typically involves the reaction of 2-(2-Methoxypropoxy)propanol with prop-2-enoic acid (acrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:

2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid2-(2-Methoxypropoxy)propyl prop-2-enoate+Water\text{2-(2-Methoxypropoxy)propanol} + \text{Prop-2-enoic acid} \rightarrow \text{2-(2-Methoxypropoxy)propyl prop-2-enoate} + \text{Water} 2-(2-Methoxypropoxy)propanol+Prop-2-enoic acid→2-(2-Methoxypropoxy)propyl prop-2-enoate+Water

Industrial Production Methods

In industrial settings, the production of 2-(2-Methoxypropoxy)propyl prop-2-enoate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropoxy)propyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, thioesters, and other substituted products.

Scientific Research Applications

2-(2-Methoxypropoxy)propyl prop-2-enoate finds applications in various scientific research fields:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropoxy)propyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of stable and durable polymers. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

  • Ethyl Prop-2-enoate (CAS 9010-88-2): A simpler acrylate ester lacking ether or methoxy groups. It polymerizes rapidly due to its unhindered acrylate group but has lower solubility in polar solvents compared to methoxy-substituted analogs .
  • 1-Methoxy-2-propyl Propanoate (CAS 148462-57-1): Shares a methoxypropyl backbone but replaces the acrylate group with a saturated propanoate ester. This reduces reactivity in polymerization but improves stability against UV degradation .
  • [2-(Hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] Prop-2-enoate (CAS 3524-68-3): A tetrafunctional acrylate with four reactive sites, enabling cross-linked polymer networks. Its higher molecular weight (298.29 g/mol) and hydroxyl group enhance hydrophilicity and adhesion properties compared to monoacrylates .

Polymerization and Analytical Behavior

  • Pentae-rythritol Tetraacrylate (CAS 4986-89-4) : A tetraacrylate with a response factor of 6,454,678.4 peak area/ppm in mass spectrometry, indicating high detectability. Its branched structure accelerates cross-linking compared to linear acrylates like the target compound .
  • Copolymers (e.g., Potassium 2-Methylprop-2-enoate Ethyl Prop-2-enoate, CAS 60860-70-0): Combining methacrylate and acrylate units modulates glass transition temperatures (Tg) and mechanical properties in polymers .

Data Tables of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl Prop-2-enoate (9010-88-2) C₅H₈O₂ 100.12 High reactivity in polymerization
1-Methoxy-2-propyl Propanoate (148462-57-1) C₇H₁₄O₃ 146.18 Solvent, UV stability
Pentae-rythritol Tetraacrylate (4986-89-4) C₂₀H₂₄O₈ 392.39 Cross-linking agent, high MS response
[2-(Hydroxymethyl)...] Prop-2-enoate (3524-68-3) C₁₄H₁₈O₇ 298.29 Hydrophilic cross-linker

Research Findings and Trends

  • Structure-Reactivity Relationships: Linear acrylates (e.g., ethyl prop-2-enoate) exhibit faster polymerization rates than branched analogs due to reduced steric hindrance . Methoxy groups (as in the target compound) may moderate reactivity while enhancing solubility in hybrid organic-siloxane systems .
  • Analytical Performance : Branched acrylates like pentae-rythritol tetraacrylate show superior ionization efficiency in mass spectrometry, making them useful as internal standards .
  • Thermal and Mechanical Properties : Copolymers incorporating methacrylate/acrylate blends (e.g., ) balance rigidity and flexibility, critical for coatings and elastomers .

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